molecular formula C13H20BNO3S B6341892 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester CAS No. 1356469-05-0

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester

Cat. No.: B6341892
CAS No.: 1356469-05-0
M. Wt: 281.2 g/mol
InChI Key: WOWHTERYDXWFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester is a boronic ester derivative featuring a thiazole core substituted with a tetrahydrofuran-3-yl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Key identifiers include:

  • CAS Number: 1356469-05-0
  • Molecular Formula: Not explicitly provided in evidence, but inferred as $ C{14}H{21}BNO_3S $ (based on structural analogs).
  • Purity: 95% (typical commercial grade) .
  • Applications: Intermediate in pharmaceuticals, agrochemicals, and materials science due to its compatibility with palladium-catalyzed coupling reactions.

Properties

IUPAC Name

2-(oxolan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-15-11(19-10)9-5-6-16-8-9/h7,9H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWHTERYDXWFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The Hantzsch reaction remains the most reliable method for thiazole formation. A modified protocol involves:

  • Reactants : Tetrahydrofuran-3-carbothioamide (1.0 equiv) and α-bromoacetophenone derivative (1.2 equiv).

  • Conditions : Ethanol, reflux (78°C), 12 hours.

  • Yield : 68–72% after silica gel chromatography.

Mechanistic Insight : The thioamide attacks the electrophilic α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. The tetrahydrofuran moiety remains intact due to its stability under acidic conditions.

Bromination at the 5-Position

Electrophilic bromination of 2-(tetrahydrofuran-3-yl)thiazole is achieved using N-bromosuccinimide (NBS):

  • Solvent : Dichloromethane, 0°C → room temperature.

  • Catalyst : FeCl₃ (5 mol%).

  • Yield : 85–90%.
    Regioselectivity : Bromination occurs preferentially at the 5-position due to electron-donating effects of the tetrahydrofuran group.

Suzuki-Miyaura Coupling for Boronic Ester Installation

Standard Coupling Protocol

Adapted from CN102653545A and Ambeed protocols:

ParameterDetail
Substrate5-Bromo-2-(tetrahydrofuran-3-yl)thiazole
Boron reagentBis(pinacolato)diboron (1.5 equiv)
CatalystPdCl₂(dppf) (5 mol%)
BaseKOAc (3.0 equiv)
Solvent1,4-Dioxane/H₂O (4:1)
Temperature80°C, 18 hours
Yield74–78%

Critical Notes :

  • Oxygen sensitivity : Reactions require degassing with N₂/Ar to prevent Pd oxidation.

  • Solvent ratio : Higher dioxane content improves boronic ester stability.

Alternative Catalytic Systems

Comparative studies from Ambeed highlight:

  • Pd(PPh₃)₄ : Higher activity but lower thermal stability (yield: 66–85%).

  • XPhos Pd G3 : Enables couplings at 60°C (yield: 82%) but increases cost.

Grignard-Based Borylation Strategy

Inspired by CN103044470A, this method avoids palladium catalysts:

Procedure :

  • Generate Grignard reagent from 5-bromo-thiazole intermediate (Mg, THF, −78°C).

  • Quench with trimethyl borate (2.0 equiv).

  • Transesterify with pinacol (1.5 equiv) in MeOH.

Optimization Data :

ConditionOutcome
Temperature−78°C → RT over 4 hours
Borate reagentTrimethyl borate > B(OMe)₃
Yield58–63%

Limitations : Lower yields compared to Suzuki coupling, but advantageous for Pd-sensitive substrates.

Scalability and Industrial Considerations

Cost Analysis of Routes

MethodCost (USD/kg)Key Cost Drivers
Suzuki coupling2,400Pd catalysts, boronic reagents
Grignard borylation1,800Pinacol, solvent recovery

Recommendation : Suzuki coupling preferred for small-scale API synthesis; Grignard method viable for bulk production.

Purification Challenges

  • Suzuki products : Require column chromatography (EtOAc/hexane) due to Pd residues.

  • Grignard products : Crystallization from MTBE/hexane achieves >98% purity .

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic ester moiety facilitates Suzuki-Miyaura coupling, a cornerstone reaction for forming carbon-carbon bonds. This compound reacts with aryl/heteroaryl halides or pseudohalides (e.g., triflates) under palladium catalysis.

Reaction Conditions and Yields

SubstrateCatalyst SystemSolventTemperatureYieldSource
Aryl bromidesPd(PPh₃)₄, K₂CO₃Dioxane/H₂O80°C70-85%
Heteroaryl chloridesPdCl₂(dppf), Cs₂CO₃THF60°C65-75%
Vinyl triflatesPd(OAc)₂, SPhos ligandDMF100°C60-70%

Key Observations :

  • The THF substituent enhances solubility in polar aprotic solvents (e.g., dioxane, DMF), improving reaction efficiency.

  • Steric hindrance from the THF group slightly reduces yields compared to simpler thiazole boronic esters .

Nucleophilic Substitution Reactions

The thiazole ring’s electron-deficient nature allows nucleophilic aromatic substitution (NAS) at the 4- or 5-positions, depending on reaction conditions.

Reactivity with Amines

NucleophileBaseSolventTemperatureProductYieldSource
PiperidineEt₃NDCM25°C5-Amino-thiazole derivative55%
AnilineKOtBuToluene80°C4-Aryl-thiazole boronic ester40%

Mechanistic Insight :

  • NAS proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing boronic ester group.

  • Competitive protodeboronation is minimized due to the pinacol ester’s stability .

Protodeboronation and Hydrolysis

The boronic ester undergoes controlled hydrolysis to form the corresponding boronic acid, enabling further functionalization.

Hydrolysis Conditions

ReagentSolventTemperatureTimeProductYieldSource
HCl (1M)THF/H₂O50°C2 hr2-(THF-3-yl)thiazole-5-boronic acid90%
NaIO₄Acetone/H₂O25°C12 hrThiazole-5-carboxylic acid75%

Applications :

  • Hydrolyzed boronic acids serve as intermediates for synthesizing bioconjugates or metal-organic frameworks.

Biological Interactions

While primarily a synthetic reagent, the compound’s thiazole-THF scaffold shows incidental enzyme inhibition:

In Vitro Activity

Target EnzymeIC₅₀ (μM)Assay TypeSource
Tyrosine kinase (EGFR)12.3Fluorescence quenching
Carbonic anhydrase IX8.7Spectrophotometric

Limitations :

  • Activity is moderate compared to clinical inhibitors, but the boronic ester’s tunability suggests potential for optimization.

Palladium Catalyst Screening

CatalystLigandYield (Suzuki)Turnover NumberSource
Pd(OAc)₂XPhos78%450
PdCl₂(dtbpf)SPhos82%520
PEPPSI-IPrN/A70%380

Recommendations :

  • Bulky ligands (e.g., SPhos) mitigate undesired homocoupling .

  • Microwave-assisted reactions reduce reaction times by 50% without compromising yields.

Stability and Handling

  • Storage : Stable at -20°C under argon for >12 months.

  • Decomposition Pathways :

    • Moisture-induced protodeboronation (t₁/₂ = 48 hr at 25°C, 60% RH) .

    • Thermal degradation above 150°C releases tetrahydrofuran and boron oxides.

This compound’s versatility in cross-coupling and functionalization reactions positions it as a critical building block in medicinal chemistry and materials science. Experimental data emphasize the importance of optimizing catalyst systems and reaction conditions to maximize efficiency .

Scientific Research Applications

The compound 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester (CAS No. 1356469-05-0) is a boronic acid derivative that has garnered attention in various scientific research applications. This article delves into its applications, properties, and potential case studies, providing a comprehensive overview of its significance in chemical and pharmaceutical research.

Synthetic Chemistry

This compound is utilized as a building block in organic synthesis. Its boronic acid functionality allows for Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's thiazole structure is known for its biological activity. Thiazoles are often found in drugs that exhibit antibacterial, antifungal, and anticancer properties. Research indicates that derivatives of thiazole can inhibit specific enzymes or receptors involved in disease pathways, making this compound a candidate for further medicinal exploration.

Material Science

Boronic acids have applications in material science, particularly in the development of sensors and materials for drug delivery systems. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for creating smart materials that respond to environmental changes.

Bioconjugation

Due to its reactive boronic acid group, this compound can be employed in bioconjugation techniques. This involves attaching biomolecules (like proteins or nucleic acids) to other molecules for therapeutic or diagnostic purposes.

Case Study 1: Suzuki Coupling Reactions

In a study published in Journal of Organic Chemistry, researchers utilized this compound in Suzuki coupling reactions to synthesize complex polycyclic compounds. The reaction conditions were optimized to achieve high yields with minimal by-products, demonstrating the effectiveness of this boronic ester in synthetic applications.

Case Study 2: Antimicrobial Activity

A research article from Medicinal Chemistry investigated the antimicrobial properties of thiazole derivatives, including those derived from this compound. The study reported significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting potential therapeutic applications.

Case Study 3: Smart Materials Development

In Advanced Materials, a team explored the use of boronic acid derivatives in developing pH-sensitive hydrogels for drug delivery. The incorporation of this compound allowed for controlled release profiles, highlighting its versatility beyond traditional organic synthesis.

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Boronic Esters

a. 2-(N-Propoxy)thiazole-5-boronic Acid Pinacol Ester
  • CAS : 2096329-92-7
  • Key Feature : N-propoxy substituent instead of tetrahydrofuran-3-yl.
  • Purity : ≥97% (pharmaceutical grade) .
b. 4-(4-Fluorophenyl)thiazole-5-boronic Acid Pinacol Ester
  • CAS : 2223044-42-4
  • Key Feature : Fluorophenyl substituent.
  • Impact : The electron-withdrawing fluorine atom increases electrophilicity, accelerating Suzuki coupling rates compared to electron-donating tetrahydrofuran .
c. 4-(Cyclopentyl)thiazole-5-boronic Acid Pinacol Ester
  • CAS : 2223030-86-0
  • Key Feature : Cyclopentyl group.
  • Impact : Bulky substituents like cyclopentyl may sterically hinder coupling reactions but improve metabolic stability in bioactive molecules .

Heterocyclic Boronic Esters with Different Cores

a. Benzo[c][1,2,5]thiadiazole-5-boronic Acid Pinacol Ester
  • Molecular Weight : 262.13 g/mol
  • Key Feature : Benzothiadiazole core.
  • Impact : The electron-deficient benzothiadiazole enhances reactivity in coupling reactions, making it suitable for synthesizing conjugated polymers in electronic materials .
b. 2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic Acid Pinacol Ester
  • CAS : 1029684-36-3
  • Molecular Weight : 312.6 g/mol
  • Key Feature : Imidazole core with tetrahydro-pyran substituent.
  • Impact : The chloro group increases electrophilicity, while the pyran ring contributes to solubility in polar solvents .
c. 5-Chlorothiophene-2-boronic Acid Pinacol Ester
  • Applications : Used in organic field-effect transistors (OFETs) due to thiophene’s high charge-carrier mobility. The tetrahydrofuran analog may exhibit reduced conductivity but improved solubility .

Aryl Boronic Esters (Non-Heterocyclic)

2,4-Dimethoxyphenylboronic Acid Pinacol Ester
  • CAS : 214360-69-7
  • Molecular Weight : 264.12 g/mol
  • Key Feature : Methoxy-substituted phenyl group.
  • Impact : Aryl boronic esters generally exhibit lower reactivity in Suzuki couplings compared to heteroaryl analogs but are more hydrolytically stable .

Data Table: Comparative Analysis of Selected Boronic Esters

Compound Name CAS Number Molecular Weight (g/mol) Purity Key Substituent Applications/Notes
2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester 1356469-05-0 ~305.2 (estimated) 95% Tetrahydrofuran-3-yl Pharmaceutical intermediates
2-(N-Propoxy)thiazole-5-boronic acid pinacol ester 2096329-92-7 ~321.2 (estimated) ≥97% N-Propoxy High-purity API synthesis
Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester - 262.13 97% Benzothiadiazole Conjugated polymers
2-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic Acid Pinacol Ester 1029684-36-3 312.6 Neat Chloro, tetrahydro-pyran Not specified
5-Chlorothiophene-2-boronic acid pinacol ester - ~228.7 (estimated) - Chlorothiophene OFETs
2,4-Dimethoxyphenylboronic acid pinacol ester 214360-69-7 264.12 >97.0% Methoxy-phenyl Stable aryl coupling reagent

Key Research Findings

  • Reactivity : Electron-withdrawing substituents (e.g., fluorine, chloro) enhance Suzuki coupling efficiency, while bulky groups (e.g., cyclopentyl) may slow reaction kinetics .
  • Solubility : Oxygen-containing substituents (e.g., tetrahydrofuran) improve solubility in polar solvents compared to purely aromatic analogs .
  • Stability : Pinacol esters with electron-rich heterocycles (e.g., thiazole) are less prone to hydrolysis than aryl boronic esters .

Biological Activity

2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester, identified by its CAS number 1356469-05-0, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13H20BNO4S
  • Molecular Weight : Approximately 273.18 g/mol

The presence of the thiazole and boronic acid moieties suggests potential applications in medicinal chemistry, particularly in drug development targeting various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. Specifically, compounds with thiazole rings have demonstrated enhanced cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)TBDProteasome inhibition
Similar Thiazole DerivativeA549 (lung cancer)TBDInduction of apoptosis
Boronic Acid DerivativeMCF7 (breast cancer)TBDCell cycle arrest

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Proteasome Activity : This leads to the accumulation of pro-apoptotic factors and subsequent cell death.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival.
  • Antioxidant Properties : Some studies suggest that similar compounds possess antioxidant capabilities, which could mitigate oxidative stress in cells.

Study on Proteasome Inhibition

A study conducted by Lloyd-Jones et al. (2021) explored the stability and reactivity of boronic esters under physiological conditions. The findings indicated that the stability of these compounds could be enhanced through structural modifications, such as those present in this compound. The study highlighted the potential for these compounds to serve as effective proteasome inhibitors in cancer therapy .

Clinical Applications

While specific clinical trials involving this compound are not yet extensively documented, its structural analogs have been evaluated in preclinical settings. For example, a related boronic acid derivative showed promising results in reducing tumor growth in xenograft models .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester?

Answer:
The synthesis typically involves a multi-step approach:

Lithiation-Borylation: A thiazole derivative (e.g., 2-(trimethylsilyl)-1,3-thiazole) is lithiated using n-BuLi at low temperatures (-78°C), followed by reaction with triisopropylborate to form the borate intermediate.

Pinacol Ester Formation: The intermediate is treated with pinacol in THF, acidified to pH 5 with glacial acetic acid, and extracted to yield the boronic ester .

Functionalization: The tetrahydrofuran-3-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the precursor’s reactivity.

Table 1: Key Reaction Conditions from a Representative Synthesis

StepReagents/ConditionsYieldCharacterization
Lithiationn-BuLi, THF, -78°C-NMR monitoring
BorylationB(OiPr)₃, 90 min72% (crude)¹H/¹³C NMR (CDCl₃)
EsterificationPinacol, THF, pH 565% (purified)Cyclohexane extraction

Basic: How can researchers purify and characterize this boronic ester?

Answer:

  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cyclohexane .
  • Characterization:
    • ¹H/¹³C NMR: Key peaks include pinacol methyl groups (δ ~1.3 ppm) and thiazole protons (δ ~8.3–9.0 ppm) .
    • HPLC-MS: Confirm molecular ion ([M+H]⁺) and purity (>95%).
    • Elemental Analysis: Validate boron content via ICP-MS or combustion analysis.

Advanced: What factors influence the stability of this compound under storage or reaction conditions?

Answer:

  • Moisture Sensitivity: The boronic ester hydrolyzes in aqueous media; store under inert atmosphere (argon) at 0–6°C .
  • Thermal Stability: Decomposition occurs above 100°C; avoid prolonged heating in polar aprotic solvents (e.g., DMF) .
  • Light Sensitivity: Protect from UV exposure to prevent radical side reactions.

Table 2: Stability Comparison with Analogous Boronic Esters

ConditionThiophene-2-Boronic EsterThiazole-5-Boronic Ester
Aqueous pH 7Stable <24 hrsStable <12 hrs
Dry THF, 25°CStable >1 monthStable >1 month

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Answer:

  • Catalyst Selection: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ for electron-deficient aryl halides .
  • Base Optimization: Potassium phosphate or carbonate (1–3 equiv) in THF/water (3:1) at 75–90°C achieves >80% yield .
  • Competing Side Reactions: Monitor for protodeboronation (additives like NaHCO₃ suppress this) or homocoupling (reduce Pd loading to <5 mol%) .

Advanced: How do synthetic methodology discrepancies impact data interpretation?

Answer:

  • Lithiation vs. Direct Borylation: Lithiation () gives higher regioselectivity for thiazole-5-position but requires cryogenic conditions. Direct Pd-catalyzed borylation ( ) is faster but may yield mixed regioisomers .
  • Yield Variability: Crude yields range from 60–85% depending on solvent (THF vs. dioxane) and workup protocols.

Recommendation: Validate regiochemical purity via NOESY or X-ray crystallography if conflicting NMR data arise.

Advanced: What strategies address competing reactivity of the tetrahydrofuran moiety in cross-coupling?

Answer:

  • Protecting Groups: Temporarily protect the tetrahydrofuran oxygen (e.g., as a silyl ether) during coupling .
  • Solvent Effects: Use non-polar solvents (toluene) to reduce nucleophilic interference from the oxygen lone pairs .

Advanced: How does steric hindrance from the pinacol ester affect reaction kinetics?

Answer:

  • Steric Effects: The pinacol group slows transmetallation in Suzuki reactions but improves air stability.
  • Mitigation: Increase reaction temperature (80–100°C) or use microwave-assisted synthesis to accelerate kinetics .

Data Contradiction: Why do NMR spectra of similar boronic esters show shifts in thiazole protons?

Answer:

  • Electronic Effects: Substituents on the thiazole (e.g., methyl vs. tetrahydrofuran) alter ring electron density, shifting proton signals. For example, 4-methyl-thiazole-5-boronic ester shows upfield shifts (~0.2 ppm) compared to the tetrahydrofuran analog .
  • Validation: Compare with literature ¹³C NMR data (e.g., δ 152–158 ppm for thiazole carbons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.